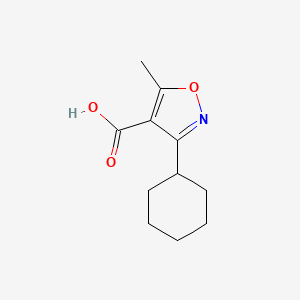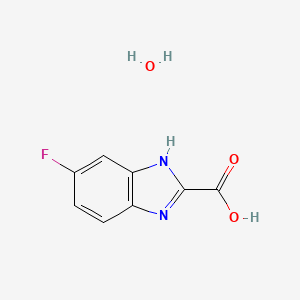
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Compound Synthesis
Researchers have synthesized a variety of novel compounds with structures related to 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds have been explored for their potential in drug development due to their unique chemical structures and potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to the chemical . These compounds were synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a study on fluoroquinolone-based 4-thiazolidinones synthesized from a lead molecule demonstrated antimicrobial activities, underscoring the importance of structural modifications in enhancing biological efficacy (Patel & Patel, 2010).
Antitubercular and Antibacterial Activities
The synthesis and evaluation of compounds for their antitubercular and antibacterial activities have been a significant area of research. Novel quinazolinone analogs substituted with benzothiophene, for instance, showed promising antitubercular and antibacterial activities, indicating the potential of these compounds in treating infectious diseases (Rao & Subramaniam, 2015).
Potential Antipsychotic Agents
Research into the development of potential antipsychotic agents has also been explored. Heterocyclic analogues of certain compounds demonstrated activities comparable to known antipsychotic drugs, suggesting their potential use in treating psychiatric disorders. These findings highlight the diverse therapeutic applications that can arise from the structural modification of heterocyclic compounds (Norman et al., 1996).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reacted with thiourea to form the desired tetrahydroquinazoline-7-carboxamide. The carboxamide is then oxidized to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxypropylamine", "thiourea", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with thiourea in the presence of a suitable catalyst to form the desired tetrahydroquinazoline-7-carboxamide.", "Step 3: Oxidation of the carboxamide to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid." ] } | |
CAS番号 |
422528-97-0 |
製品名 |
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C20H20ClN3O3S |
分子量 |
417.91 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-10-2-9-22-18(25)14-5-8-16-17(11-14)23-20(28)24(19(16)26)12-13-3-6-15(21)7-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChIキー |
GNOKHMGLRUDVDK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)
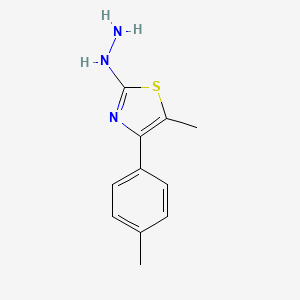

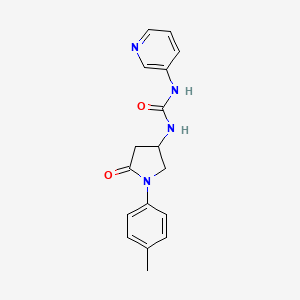
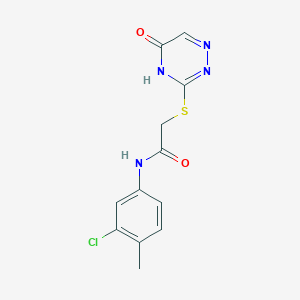
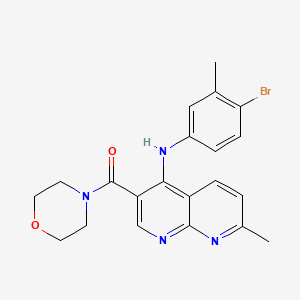
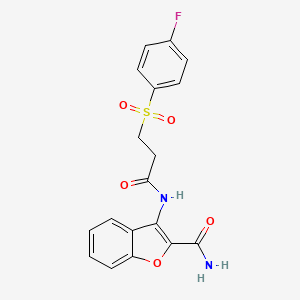
![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)
![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)
